3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea

Description

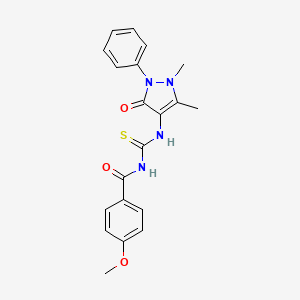

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea (CAS: 74051-63-1) is a thiourea derivative with the molecular formula C₁₉H₂₀N₄O₂S and a molecular weight of 368.45 g/mol . Structurally, it features a pyrazolone core substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a 4-methoxybenzoyl-thiourea moiety at position 3. This compound is primarily utilized as a high-purity pharmaceutical intermediate, certified under ISO standards for drug development .

Properties

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-17(19(26)24(23(13)2)15-7-5-4-6-8-15)21-20(28)22-18(25)14-9-11-16(27-3)12-10-14/h4-12H,1-3H3,(H2,21,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJDRKKHMQRHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea is a novel thiourea derivative that has garnered interest due to its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure is characterized by:

- A pyrazole ring , which is known for its biological significance.

- A thiourea moiety , which enhances its biological activity.

- A methoxybenzoyl group , contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Human colon cancer cells

- Leukemia cells

In vitro studies revealed that the compound exhibits an IC50 value ranging from 7 to 20 µM against these cell lines, indicating potent anticancer properties. The mechanisms of action include the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated a MIC value as low as 0.15 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a new antibacterial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of thiourea derivatives. The presence of specific functional groups significantly influences the efficacy and potency of the compound:

- The pyrazole ring enhances interaction with biological targets.

- The methoxy group increases lipophilicity, improving cellular uptake.

Table 1 summarizes key findings related to SAR for similar compounds:

| Compound | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | Pyrazole + Thiourea | Anticancer | 10 |

| B | Thiazole + Thiourea | Antibacterial | 15 |

| C | Pyrazole + Urea | Anti-inflammatory | 20 |

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiourea derivatives similar to the compound :

- Study on Anticancer Activity : A series of pyrazole-based thioureas were synthesized and tested against various cancer cell lines. Results indicated that modifications in side chains significantly affected their cytotoxicity profiles .

- Antimicrobial Evaluation : A comparative study on different thiourea derivatives showed that those with aromatic substitutions exhibited superior antibacterial activity compared to aliphatic counterparts .

- Anti-inflammatory Mechanism : Research demonstrated that certain thiourea derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing the pyrazole structure. For instance, derivatives similar to 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea exhibit potent activity against various bacterial strains. In one study, synthesized compounds showed significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while exhibiting moderate activity against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that pyrazole derivatives can inhibit the growth of cancer cell lines by targeting specific enzymes involved in DNA synthesis. For example, a study reported that compounds with similar structures were effective inhibitors of thymidylate synthase, an enzyme crucial for DNA replication, showing IC50 values ranging from 0.47 to 1.4 µM . This suggests that This compound may possess similar anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Turkish Journal of Chemistry, researchers synthesized various thiourea derivatives and evaluated their antimicrobial activities. Among these, certain derivatives exhibited remarkable potency against Bacillus thuringiensis and Escherichia coli. The presence of the thiourea group was found to enhance lipophilicity, facilitating better cell membrane penetration and increased antimicrobial efficacy .

Case Study 2: Anticancer Activity

A publication in Molecules detailed the synthesis and bioassay results of novel substituted pyrazole derivatives. The study highlighted that compounds similar to This compound showed significant cytotoxicity against various cancer cell lines (MCF7, HCT116). The mechanism was linked to apoptosis induction through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations:

- Electron-Donating vs.

- Substituent Position :

- Allyl Substituents :

- Allyl groups introduced π-bond conjugation (IR: 1640 cm⁻¹) but negatively impacted plant growth, likely due to steric hindrance or reactive intermediates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) Formation of the pyrazolone core using 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine as a precursor, followed by (2) coupling with 4-methoxybenzoyl isothiocyanate under reflux in ethanol or toluene. Yield optimization requires precise control of temperature (70–80°C) and stoichiometric ratios (1:1.2 for amine to isothiocyanate). Side reactions, such as thiourea dimerization, can be minimized using inert atmospheres (N₂) .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., pyrazolone ring protons at δ 2.1–2.3 ppm for methyl groups; thiourea NH signals at δ 9.5–10.5 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in tautomeric forms or hydrogen-bonding networks, as demonstrated in analogous pyrazolone derivatives .

Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using molecular docking to predict binding affinities. Computational tools like AutoDock Vina can model interactions between the thiourea moiety and enzyme active sites, guiding experimental validation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data, such as unexpected tautomer stability or regioselectivity in derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare tautomer energies. For regioselectivity in cyclocondensation reactions (e.g., with maleimides), analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Hirshfeld surface analysis (via CrystalExplorer) can quantify intermolecular interactions influencing crystal packing .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising its heterocyclic pharmacophore?

- Methodological Answer : Introduce hydrophilic substituents (e.g., sulfonate groups) at the 4-methoxybenzoyl ring via Suzuki-Miyaura coupling. Assess partition coefficients (logP) using HPLC-based methods. Co-crystallization with cyclodextrins or ionic liquids may enhance aqueous solubility while preserving the pyrazolone-thiourea scaffold .

Q. How do environmental factors (pH, UV exposure) influence the compound’s stability in ecological studies?

- Methodological Answer : Design accelerated degradation studies under varying pH (2–12) and UV light (254 nm). Monitor degradation products via LC-MS and quantify half-lives using first-order kinetics. Environmental fate models (EPI Suite) can predict bioaccumulation potential based on octanol-water partition coefficients (Kow) .

Q. What experimental frameworks address conflicting bioactivity results between in vitro and in vivo models?

- Methodological Answer : Implement a tiered approach: (1) Validate in vitro assays with positive controls (e.g., fluconazole for antifungal studies), (2) Use pharmacokinetic profiling (Cmax, AUC) to correlate in vivo efficacy with bioavailability, and (3) Apply metabolomics (GC-MS) to identify metabolic deactivation pathways .

Methodological Guidance for Data Contradictions

- Synthesis Yield Discrepancies : Cross-validate reaction conditions (solvent purity, catalyst loading) using design of experiments (DoE) to isolate critical variables .

- Spectral Interpretation Conflicts : Compare experimental NMR data with computed chemical shifts (GIAO method) in Gaussian or ORCA software .

- Biological Activity Variability : Reconcile docking predictions with experimental IC50 values by adjusting force field parameters (e.g., AMBER for protein-ligand dynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.